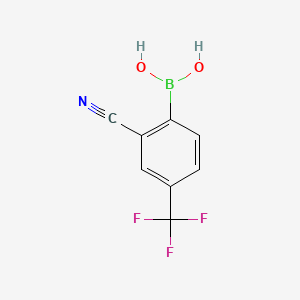

![molecular formula C14H12N2O B582491 4-(苄氧基)-1H-吡咯并[2,3-b]吡啶 CAS No. 1260761-21-4](/img/structure/B582491.png)

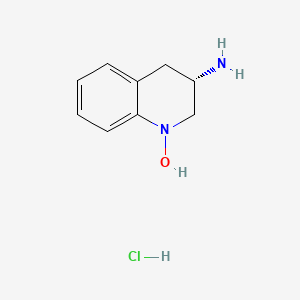

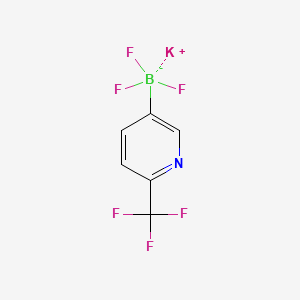

4-(苄氧基)-1H-吡咯并[2,3-b]吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(Benzyloxy)-1H-pyrrolo[2,3-b]pyridine, also known as 4-benzylpyrrole, is a heterocyclic aromatic compound with a molecular formula of C12H11NO. It is a colorless liquid that is soluble in ethanol and chloroform. The compound is used as an intermediate in the synthesis of various pharmaceuticals and other compounds. It is also used as a reagent in organic chemistry and is a useful starting material for the synthesis of other heterocyclic compounds.

科学研究应用

抗肿瘤功效

嘌呤类似物,如4-苄氧基-7-氮杂吲哚,因其与参与关键生物过程的酶或受体具有亲和性而成为重要的治疗工具 . 在一项研究中,设计并合成了新的1,4,6-三取代吡唑并[3,4-b]吡啶,并研究了它们的细胞毒性潜力 . 最有效的类似物进行了体内评估,发现它们可以在原位乳腺癌小鼠模型中抑制肿瘤生长 .

生物活性配体和化学传感器

吡啶衍生物,包括4-苄氧基-7-氮杂吲哚,在适当的底物和最佳条件下会发生席夫碱缩合反应,生成席夫碱作为产物,该产物表现为灵活的多齿生物活性配体 . 这些席夫碱在药物化学中引起了极大的兴趣,因为它们可以表现出与吡哆醛-氨基酸系统相似的生理效应,而吡哆醛-氨基酸系统被认为在许多代谢反应中非常重要 . 它们具有多种有趣的生物活性,包括抗菌、抗病毒、抗结核、抗真菌、抗氧化剂、抗惊厥、抗抑郁、抗炎、降压、抗癌活性等 .

氢化反应

4-(苄氧基)吡啶N-氧化物,一种4-取代吡啶-1-氧化物,在钯上进行氢化,生成吡啶 . 该反应是合成各种吡啶衍生物的关键步骤。

取代吡啶、哌啶和哌嗪的合成

4-(苄氧基)吡啶N-氧化物参与取代吡啶、哌啶和哌嗪的立体选择性合成 . 这些化合物在药物化学和药物发现领域有着广泛的应用。

抗菌、抗血栓、抗炎、抗增殖和除草剂

[1,2,4]三唑并[4,3-a]吡啶母核,可以从4-苄氧基-7-氮杂吲哚中衍生出来,存在于多种生物活性化合物中 . 这些化合物表现出广泛的生物活性,包括抗菌、抗血栓、抗炎、抗增殖和除草活性

作用机制

Target of Action

It’s known that this compound is used in the suzuki–miyaura cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that the compound may interact with transition metals and organoboron reagents in its mechanism of action .

Mode of Action

The mode of action of 4-(Benzyloxy)-1H-pyrrolo[2,3-b]pyridine involves its participation in the Suzuki–Miyaura cross-coupling reaction . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Its involvement in the suzuki–miyaura cross-coupling reaction suggests that it may play a role in carbon–carbon bond formation , which is a fundamental process in organic synthesis and is involved in the construction of many complex natural products, pharmaceuticals, and materials .

Result of Action

The result of the action of 4-(Benzyloxy)-1H-pyrrolo[2,3-b]pyridine is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This reaction is known for its mild and functional group tolerant reaction conditions, and the use of a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Action Environment

The action of 4-(Benzyloxy)-1H-pyrrolo[2,3-b]pyridine, as part of the Suzuki–Miyaura cross-coupling reaction, is influenced by several environmental factors. These include the presence of a transition metal catalyst (typically palladium), the type of organoboron reagent used, and the reaction conditions . The success of the reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

生化分析

Biochemical Properties

This suggests that it may interact with enzymes, proteins, and other biomolecules that are involved in hydrogenation reactions .

Cellular Effects

Its structural similarity to other pyridine derivatives suggests it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It’s possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

It’s possible that it interacts with enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It’s possible that it interacts with transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

It’s possible that it has targeting signals or post-translational modifications that direct it to specific compartments or organelles .

属性

IUPAC Name |

4-phenylmethoxy-1H-pyrrolo[2,3-b]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O/c1-2-4-11(5-3-1)10-17-13-7-9-16-14-12(13)6-8-15-14/h1-9H,10H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOCMXYXIFHGFSP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C3C=CNC3=NC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90738406 |

Source

|

| Record name | 4-(Benzyloxy)-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90738406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1260761-21-4 |

Source

|

| Record name | 4-(Benzyloxy)-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90738406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

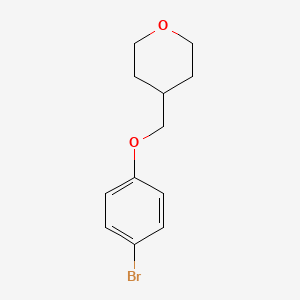

![2-[4-(Azidomethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B582415.png)

![2-Chloro-5,11-dimethyl-5H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6(11H)-one](/img/structure/B582425.png)

![(2R,4R)-1-[(2S)-2-[(tert-Butyloxycarbonyl)amino]-5-[[imino(nitroamino)methyl]amino]-1-oxopentyl]-4-methyl-2-piperidinecarboxylic Acid Benzyl Ester](/img/structure/B582428.png)